Fully Aromatic vs. 5,6,7,8-Tetrahydro Scaffold: Distinct Electronic Structure and Predicted Physicochemical Profile for Integrin Binding
The target compound retains a fully aromatic 1,8-naphthyridine bicyclic system, whereas the most widely studied integrin antagonist scaffolds (including the clinical candidate GSK3008348) utilise the 5,6,7,8-tetrahydro-1,8-naphthyridine core [1]. This structural difference produces a predicted pKa shift of the naphthyridine ring nitrogen: the fully aromatic free base (CAS 886362-95-4) has a predicted pKa of 4.63 ± 0.10 , while the tetrahydro free acid analogue (CAS 332884-21-6) has a predicted pKa of 4.78 ± 0.10 , indicating that the aromatic scaffold is a slightly stronger acid. The topological polar surface area (tPSA) of the free acid is 63.1 Ų [2], which positions this compound within favourable oral-bioavailability chemical space (Veber rule: tPSA < 140 Ų). The fully aromatic system additionally provides stronger π-π stacking potential with aromatic residues in integrin binding pockets compared to the saturated tetrahydro analogue, a feature explicitly leveraged in naphthyridine-based integrin antagonist design [3].
| Evidence Dimension | Predicted pKa (naphthyridine nitrogen) – aromatic vs. tetrahydro free acid |
|---|---|
| Target Compound Data | pKa = 4.63 ± 0.10 (predicted, free acid form CAS 886362-95-4) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-butanoic acid (CAS 332884-21-6): pKa = 4.78 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.15 units (target compound is a stronger acid by ~0.15 log units) |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); free acid forms compared to isolate naphthyridine ring contribution |
Why This Matters
A pKa difference of 0.15 units alters the protonation state of the naphthyridine nitrogen at physiological pH, which directly impacts hydrogen-bonding capacity in the integrin binding site and can shift IC₅₀ values by up to 10-fold within a congeneric series.
- [1] Procopiou PA, et al. J Med Chem. 2018;61(18):8417-8443. doi:10.1021/acs.jmedchem.8b00959 View Source
- [2] BaseChem. 4-(1,8-naphthyridin-2-yl)butanoic acid (CAS 886362-95-4): computed XlogP = 1.6, tPSA = 63.1 Ų. View Source
- [3] Anderson NA, et al. Org Biomol Chem. 2016;14(25):5992-6009. doi:10.1039/c6ob00496b View Source
